
7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C10H13BrClN and its molecular weight is 262.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of AMPA Receptor Antagonist
7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is involved in the synthesis of competitive AMPA receptor antagonists, as demonstrated in the study by Geng Min (2011). The process includes various chemical reactions such as nitration, methylation, reduction, and Suzuki coupling, highlighting its significance in pharmaceutical chemistry (Geng Min, 2011).
Novel Brominated Compounds from Red Algae
In research conducted by Ming Ma et al. (2007), brominated tetrahydroisoquinolines, including variants of the 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline, were isolated from the red alga Rhodomela confervoides. These compounds have potential applications in natural product chemistry and pharmacology (Ming Ma et al., 2007).
Development of Isoquinoline Alkaloid Derivatives
A 2023 study by A. Azamatov et al. explored the synthesis and evaluation of 1-aryltetrahydroisoquinoline alkaloid derivatives, including the 7-bromo variant. This research is significant for understanding the structure-toxicity relationships and potential pharmacological applications of these compounds (A. Azamatov et al., 2023).
Synthesis of Pyrrolo[2,1-a]isoquinolines
The compound is also used in the synthesis of pyrrolo[2,1-a]isoquinolines, as described by L. Voskressensky et al. (2010). This research highlights its role in creating stable ylides and facilitating the production of substituted dihydropyrrolo[2,1-a]isoquinolines (L. Voskressensky et al., 2010).
Role in Isoquino[2,1-a][3,1]benzoxazine Synthesis
A study by S. Stanforth (2000) demonstrated the use of 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline in the synthesis of novel isoquino[2,1-a][3,1]benzoxazine derivatives. This research contributes to the field of heterocyclic chemistry (S. Stanforth, 2000).
Inhibition of Phenylethanolamine N-Methyltransferase
This compound is also relevant in studies on the inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis, as evidenced by research conducted by B. Blank et al. (1980) and R. Demarinis et al. (1981) (B. Blank et al., 1980), (R. Demarinis et al., 1981).
Eigenschaften
IUPAC Name |
7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-4-9(11)5-8-6-12-3-2-10(7)8;/h4-5,12H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOQSRJBCZRWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCNC2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
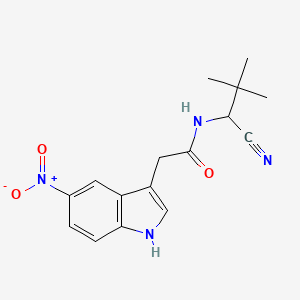
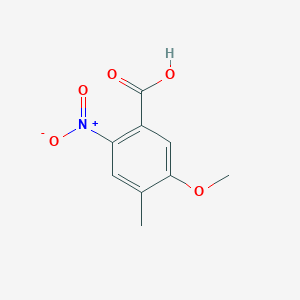
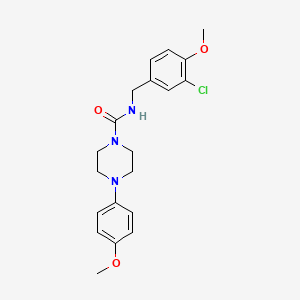
![4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2480521.png)
![(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2480522.png)

![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2480524.png)
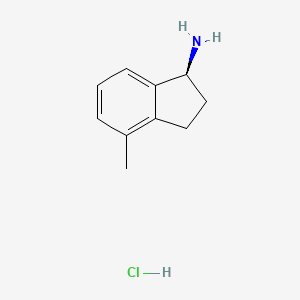
![2-[[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2480526.png)
![3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid (non-preferred name)](/img/structure/B2480528.png)
![N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2480530.png)
![5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2480533.png)
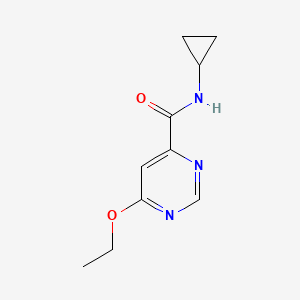
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2480536.png)
